Cas no 28177-79-9 (2-hydroxy-3-nitro-benzonitrile)

2-ヒドロキシ-3-ニトロベンゾニトリルは、ベンゼン環にヒドロキシル基(-OH)、ニトロ基(-NO2)、およびシアノ基(-CN)が置換した芳香族化合物です。分子式はC7H4N2O3で、黄色から淡褐色の結晶性固体として知られています。この化合物は有機合成中間体として重要で、特に医薬品や農薬の製造において有用な前駆体となります。反応性の高いヒドロキシル基とニトロ基を有するため、求核置換反応や還元反応など、多様な化学変換が可能です。また、シアノ基の存在により、さらなる官能基導入の余地もあり、合成化学における応用範囲が広いことが特徴です。

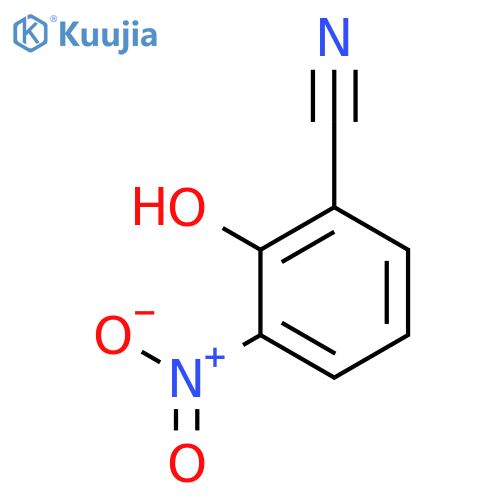

28177-79-9 structure

商品名:2-hydroxy-3-nitro-benzonitrile

2-hydroxy-3-nitro-benzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile,2-hydroxy-3-nitro-

- 2-HYDROXY-3-NITRO-BENZONITRILE

- 2-HYDROXY-3-NITROBENZONITRILE

- 2-hydroxy-3-nitrobenzenecarbonitrile

- 2-Hydroxy-3-nitro-benzonitril

- 2-nitro-6cyanophenol

- 2-nitro-6-cyanophenol

- 3-Nitro-salicylsaeurenitril

- 6-Nitro-2-cyan-phenol

- AG-E-90270

- CTK4G0976

- SBB046679

- SureCN1344484

- 3-Nitro-2-hydroxybenzonitrile

- SY109264

- AKOS005169401

- FT-0691705

- SCHEMBL1344484

- 28177-79-9

- Benzonitrile, 2-?hydroxy-?3-?nitro-

- AKOS015922432

- 6-cyano-2-nitrophenol

- GS-6069

- ZUOCMGGILLTISV-UHFFFAOYSA-N

- DTXSID70499462

- AMY28360

- I11278

- EN300-88382

- CS-0102183

- MFCD00234257

- STL414779

- DA-26139

- 2-hydroxy-3-nitro-benzonitrile

-

- MDL: MFCD00234257

- インチ: InChI=1S/C7H4N2O3/c8-4-5-2-1-3-6(7(5)10)9(11)12/h1-3,10H

- InChIKey: ZUOCMGGILLTISV-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])O)C#N

計算された属性

- せいみつぶんしりょう: 164.02222

- どういたいしつりょう: 164.02219199g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 89.8Ų

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.49±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: No data available

- ふってん: 265.1±30.0 ºC (760 Torr),

- フラッシュポイント: 114.1±24.6 ºC,

- ようかいど: 微溶性(1.1 g/l)(25ºC)、

- PSA: 87.16

- じょうきあつ: No data available

2-hydroxy-3-nitro-benzonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

2-hydroxy-3-nitro-benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-10g |

2-Hydroxy-3-nitrobenzonitrile |

28177-79-9 | 97% | 10g |

¥3437 | 2023-04-14 | |

| abcr | AB460429-250mg |

2-Hydroxy-3-nitrobenzonitrile, 95%; . |

28177-79-9 | 95% | 250mg |

€86.40 | 2024-08-03 | |

| abcr | AB460429-1g |

2-Hydroxy-3-nitrobenzonitrile, 95%; . |

28177-79-9 | 95% | 1g |

€116.20 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0775-5G |

2-hydroxy-3-nitro-benzonitrile |

28177-79-9 | 95% | 5g |

¥ 1,933.00 | 2023-04-13 | |

| Ambeed | A690455-250mg |

2-Hydroxy-3-nitrobenzonitrile |

28177-79-9 | 97% | 250mg |

$15.0 | 2025-02-25 | |

| Apollo Scientific | OR940693-1g |

2-Hydroxy-3-nitrobenzonitrile |

28177-79-9 | 1g |

£44.00 | 2025-02-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-100mg |

2-Hydroxy-3-nitrobenzonitrile |

28177-79-9 | 97% | 100mg |

¥148 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-250mg |

2-Hydroxy-3-nitrobenzonitrile |

28177-79-9 | 97% | 250mg |

¥250 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1172823-1g |

2-Hydroxy-3-nitrobenzonitrile |

28177-79-9 | 97% | 1g |

¥574 | 2023-04-14 | |

| Enamine | EN300-88382-0.5g |

2-hydroxy-3-nitrobenzonitrile |

28177-79-9 | 98% | 0.5g |

$188.0 | 2023-09-01 |

2-hydroxy-3-nitro-benzonitrile 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

28177-79-9 (2-hydroxy-3-nitro-benzonitrile) 関連製品

- 233585-04-1(2,6-Dihydroxy-3-nitrobenzonitrile)

- 3272-08-0(4-Hydroxy-3-nitrobenzonitrile)

- 39835-09-1(2-Hydroxy-5-nitrobenzonitrile)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28177-79-9)2-hydroxy-3-nitro-benzonitrile

清らかである:99%

はかる:5.0g

価格 ($):242.0